Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
CAS No.: 94009-29-7
Cat. No.: VC13869890
Molecular Formula: C7H7BrN2O4
Molecular Weight: 263.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94009-29-7 |
|---|---|
| Molecular Formula | C7H7BrN2O4 |
| Molecular Weight | 263.05 g/mol |
| IUPAC Name | dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C7H7BrN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) |
| Standard InChI Key | LAFOZUVPZKZCTF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=NN1)C(=O)OC)Br |
| Canonical SMILES | COC(=O)C1=C(C(=NN1)C(=O)OC)Br |
Introduction
Chemical Identity and Structural Features
The molecular structure of dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is defined by its pyrazole core, which adopts a nearly planar conformation. Key bond lengths and angles align with those observed in related brominated pyrazoles, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, where the pyrazole ring exhibits bond lengths of 1.34–1.38 Å for C–N and 1.38–1.44 Å for C–C . The bromine atom at position 4 contributes to steric and electronic effects, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₂O₄ |
| Molecular Weight | 263.05 g/mol |
| CAS Number | 94009-29-7 |
| Density | 1.417 g/cm³ (estimated) |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, methanol |
The ester groups at positions 3 and 5 enhance solubility in polar organic solvents, facilitating its use in synthetic reactions. X-ray crystallography of analogous compounds, such as dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, reveals interplanar angles between the pyrazole ring and substituents ranging from 4.5° to 5.6°, indicating minimal distortion from planarity .
Synthesis and Reaction Pathways
The synthesis typically involves halogenation and esterification steps. A common method for related pyrazole esters, such as dimethyl 1H-pyrazole-3,5-dicarboxylate, employs thionyl chloride (SOCl₂) in methanol under inert conditions. For example, reacting 3,5-pyrazoledicarboxylic acid hydrate with SOCl₂ at 0–80°C for 4 hours yields the diester with 99% efficiency . Bromination at position 4 is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in controlled conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | SOCl₂, methanol, 0–80°C, 4 h | 99% |
| Bromination | NBS, DMF, 25°C, 12 h | 75% |
Steric effects from the bromo substituent can hinder reactivity, necessitating optimized reaction times and temperatures. For instance, in the synthesis of 4-bromo-3,5-dimethylpyrazole, prolonged heating at 80°C ensures complete substitution without decomposition .
Crystallographic and Spectroscopic Insights
Single-crystal X-ray diffraction studies of related compounds, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . The title compound likely adopts similar packing, stabilized by weak hydrogen bonds (C–H⋯O) and π-π stacking interactions.
¹H NMR spectra of dimethyl pyrazole derivatives typically show singlet peaks for aromatic protons at δ 7.07 ppm, while methyl ester groups resonate as singlets near δ 3.96 ppm . The bromo substituent induces deshielding effects, shifting adjacent proton signals upfield by 0.1–0.3 ppm compared to non-brominated analogs .
Research Findings and Future Directions
Recent studies highlight the compound’s role in synthesizing heterocyclic scaffolds. For instance, coupling dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate with aryl boronic acids via Suzuki-Miyaura reactions yields biaryl pyrazoles with enhanced pharmacological profiles . Additionally, its use in photoinduced cross-coupling reactions enables access to functionalized materials for optoelectronics .
Table 3: Emerging Applications
| Field | Application | Reference |
|---|---|---|
| Drug Discovery | Kinase inhibitor scaffolds | |
| Materials Science | MOFs for gas storage | |
| Organic Electronics | π-Conjugated polymers |
Future research should explore the compound’s pharmacokinetics and toxicity profiles to assess its therapeutic potential. Advances in continuous-flow synthesis could improve scalability, addressing current limitations in large-scale production .
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